4-(Chloromethyl)-2-methylnonane

Catalog No.
S15941859
CAS No.
M.F
C11H23Cl
M. Wt
190.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-2-methylnonane

Product Name

4-(Chloromethyl)-2-methylnonane

IUPAC Name

4-(chloromethyl)-2-methylnonane

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

InChI

InChI=1S/C11H23Cl/c1-4-5-6-7-11(9-12)8-10(2)3/h10-11H,4-9H2,1-3H3

InChI Key

HZZAAUPBHGCYAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(C)C)CCl

4-(Chloromethyl)-2-methylnonane is an organic compound characterized by the presence of a chloromethyl group attached to the second carbon of a nonane chain that has a methyl group at the fourth position. Its molecular formula is C11H23ClC_{11}H_{23}Cl, and it features a linear carbon chain with a total of eleven carbon atoms. The chloromethyl group enhances its reactivity, making it a valuable intermediate in various organic synthesis processes.

  • Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers respectively.
  • Oxidation: This compound can be oxidized to yield corresponding alcohols or aldehydes, depending on the reaction conditions and reagents used.
  • Reduction: The chloromethyl group can also be reduced to a methyl group using reducing agents like lithium aluminum hydride, which alters the compound's functional characteristics.

The synthesis of 4-(Chloromethyl)-2-methylnonane typically involves the chloromethylation of 2-methylnonane. Common methods include:

  • Chloromethylation using Chloromethyl Methyl Ether: This method employs chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis.
  • Industrial Production: In industrial settings, continuous flow reactors are utilized to enhance product consistency and yield while minimizing environmental impact through the use of green chemistry principles.

Interaction studies involving 4-(Chloromethyl)-2-methylnonane focus on its reactivity with nucleophiles and its transformation into other functional groups. Understanding these interactions is crucial for developing synthetic pathways that leverage its unique properties in creating desired products.

Several compounds share structural similarities with 4-(Chloromethyl)-2-methylnonane. These include:

Compound NameFunctional GroupKey Differences
4-(Bromomethyl)-2-methylnonaneBromomethylContains bromine instead of chlorine; different reactivity profile.
4-(Hydroxymethyl)-2-methylnonaneHydroxymethylContains a hydroxymethyl group; typically less reactive than chloromethyl.
4-(Methoxymethyl)-2-methylnonaneMethoxymethylFeatures a methoxymethyl group; different functional properties compared to chloromethyl.

Uniqueness: The presence of the chloromethyl group in 4-(Chloromethyl)-2-methylnonane imparts distinct reactivity compared to its analogs. Chlorine is a better leaving group than bromine or methoxy groups, enhancing its utility in nucleophilic substitution reactions and making it a valuable intermediate in organic synthesis.

XLogP3

5.3

Exact Mass

190.1488284 g/mol

Monoisotopic Mass

190.1488284 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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